![molecular formula C7H4ClN3O B11755597 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused to a benzene ring, with a chlorine atom at the 5-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoyl chloride with sodium azide, followed by cyclization to form the triazine ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow synthesis and the use of safer, greener solvents are often employed to enhance the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Mechanistic Insights
Density Functional Theory (DFT) calculations reveal that the cyclization proceeds through a two-step mechanism :
-
Cyclization : Formation of a nonaromatic intermediate via a 6-endo-trig transition state (ΔG‡ = +12.3 kcal/mol).
-
Thermodynamic Stabilization : Attack by a nucleophile (e.g., tert-butoxide) replaces the isocyanide group, releasing CN and forming the aromatic triazine .
Potential Reactions for 5-Chlorobenzo[d] triazin-4(3H)-one
While the exact compound is not explicitly studied, analogous reactivity can be inferred:
-
Substitution at the 4-Position : The 4-keto group in the starting material could undergo nucleophilic substitution (e.g., with alkoxides or aryl groups) under basic conditions, similar to the formation of 4a and 4b .
-
Ring-Opening Reactions : The triazine ring may undergo cleavage under harsh acidic or basic conditions, though such reactivity is not directly reported in the provided sources.
-
Functionalization of the Chlorine Substituent : The 5-chloro group could participate in aromatic substitution reactions (e.g., nucleophilic aromatic substitution), depending on the electronic environment of the triazine ring.
Research Findings and Challenges
-
Scope of Substitution : The heterocyclization method is versatile for 4-alkoxy/aryloxy derivatives, but chloro-substituted analogs would require similar or modified conditions .
-
Mechanistic Complexity : DFT studies highlight the importance of base strength and solvent choice in controlling reaction pathways .
-
Synthetic Limitations : The reliance on bulky bases and low temperatures suggests sensitivity to steric hindrance and reaction kinetics .
Scientific Research Applications
Medicinal Chemistry
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one serves as a promising scaffold for the development of various therapeutic agents. Its applications in medicinal chemistry include:
- Anticancer Agents : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Studies suggest it interacts with specific molecular targets involved in tumor growth and survival pathways .
- Antiviral and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit significant antiviral and antimicrobial properties. This makes it a candidate for developing new treatments against resistant strains of pathogens.
- Mechanism of Action : The compound's mechanism often involves enzyme inhibition or modulation of receptor activity, disrupting essential biochemical pathways critical for pathogen survival or cancer cell growth .
Materials Science
In materials science, this compound is utilized for:
- Synthesis of Advanced Materials : Its unique structural attributes allow it to be incorporated into polymers and nanomaterials, enhancing their properties for various applications including electronics and coatings.
- Dyes and Pigments : Compounds related to this compound have been explored as potential dyes due to their ability to absorb light efficiently .
Biological Research
The compound plays a significant role in biological research:
- Tool Compound in Biochemical Studies : It is used as a tool compound to investigate enzyme inhibition and protein interactions. This can help elucidate the mechanisms of action of various biochemical processes .
- Studies on Enzyme Inhibition : Its ability to inhibit specific enzymes has made it a subject of interest in studies aimed at understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
Industrial Applications
This compound finds utility in industrial settings:
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the chlorine substituent at the 5-position.
5-Methylbenzo[d][1,2,3]triazin-4(3H)-one: Contains a methyl group instead of a chlorine atom.
5-Nitrobenzo[d][1,2,3]triazin-4(3H)-one: Contains a nitro group at the 5-position.
Uniqueness
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins .
Biological Activity
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the triazine family of compounds, characterized by a triazine ring fused with a benzene moiety. The chlorine substituent at the 5-position enhances its biological activity by influencing the electronic properties of the molecule.
Antibacterial Activity
Research has demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to this compound can effectively inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Antifungal Activity
The antifungal properties of this compound have been investigated against various fungal pathogens. The compound has shown promising results against Candida albicans, particularly in fluconazole-resistant strains. The mechanism likely involves inhibition of ergosterol biosynthesis by targeting cytochrome P450 enzymes.
Fungal Pathogen | MIC (µg/mL) |
---|---|
Candida albicans (fluconazole-resistant) | <0.01 |
Aspergillus fumigatus | 8 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it exhibits cytotoxic effects on human breast cancer cells (MCF-7) and other malignancies through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Case Studies
- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of several triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed superior activity compared to traditional antibiotics like penicillin and ampicillin.
- Antifungal Resistance Study : In vitro tests demonstrated that this compound effectively inhibited fluconazole-resistant strains of Candida, suggesting its potential as an alternative treatment for resistant fungal infections.
- Cancer Cell Line Study : In a recent study involving MCF-7 cells, it was found that treatment with this compound resulted in significant apoptosis rates compared to untreated controls, indicating its potential role in cancer therapy.
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-2-1-3-5-6(4)7(12)10-11-9-5/h1-3H,(H,9,10,12) |
InChI Key |
ABEIQAFFSJFQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.